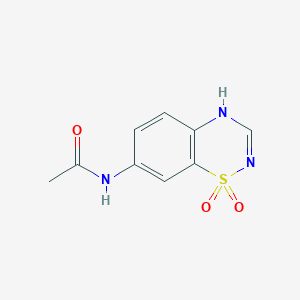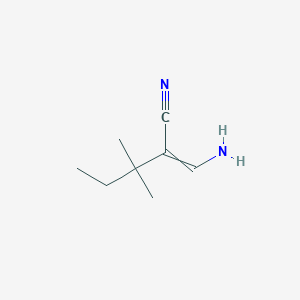
2-(Aminomethylidene)-3,3-dimethylpentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethylidene)-3,3-dimethylpentanenitrile is an organic compound with a unique structure that includes an aminomethylidene group attached to a dimethylpentanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethylidene)-3,3-dimethylpentanenitrile typically involves the reaction of appropriate nitriles with amines under controlled conditions. One common method is the reaction of 3,3-dimethylpentanenitrile with aminomethylidene reagents in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethylidene)-3,3-dimethylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aminomethylidene group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
2-(Aminomethylidene)-3,3-dimethylpentanenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Aminomethylidene)-3,3-dimethylpentanenitrile involves its interaction with molecular targets such as enzymes and receptors. The aminomethylidene group can form covalent bonds with nucleophilic sites on proteins, affecting their function. This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethylidene)-1,3-dicarbonyl compounds: These compounds share a similar aminomethylidene group but differ in their backbone structure.
Aminomethylidene derivatives of 1,3-dicarbonyl compounds: These derivatives exhibit similar reactivity and applications but have different physical and chemical properties.
Uniqueness
2-(Aminomethylidene)-3,3-dimethylpentanenitrile is unique due to its specific structure, which imparts distinct reactivity and properties. Its dimethylpentanenitrile backbone provides stability and versatility in various chemical reactions, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
90594-31-3 |
|---|---|
Molecular Formula |
C8H14N2 |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-(aminomethylidene)-3,3-dimethylpentanenitrile |
InChI |
InChI=1S/C8H14N2/c1-4-8(2,3)7(5-9)6-10/h5H,4,9H2,1-3H3 |
InChI Key |
AOFYAVWRDQBNEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=CN)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


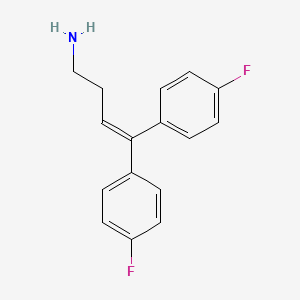

![4-[(1S,2S,6S,9S,10R,11S,12R,15R,16R,19S,22R,23S)-13-(3-carboxybut-2-enyl)-12,13,16,22,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl]-2-methylbut-2-enoic acid](/img/structure/B14349268.png)
![Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate](/img/structure/B14349283.png)
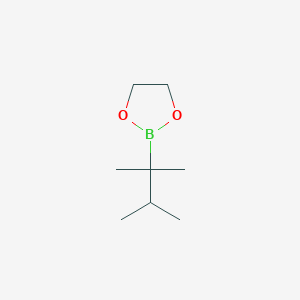

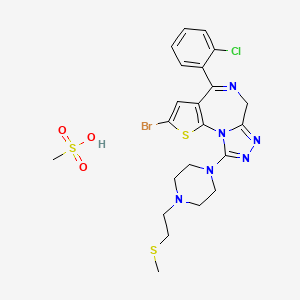

![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)
![1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine](/img/structure/B14349317.png)


![9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B14349348.png)
